molecular formula C10H22N2 B2747582 Methyl[4-(piperidin-1-yl)butyl]amine CAS No. 195201-08-2

Methyl[4-(piperidin-1-yl)butyl]amine

Cat. No.: B2747582
CAS No.: 195201-08-2
M. Wt: 170.3
InChI Key: SPFMYUNNXGYYIF-UHFFFAOYSA-N
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Description

Contextualization of Alkylamine and Piperidine-Containing Compounds in Contemporary Chemical Biology and Medicinal Chemistry Research

Alkylamine and piperidine (B6355638) moieties are foundational structural motifs in modern drug discovery and chemical biology. mdpi.comencyclopedia.pub The piperidine ring, a six-membered heterocycle with one nitrogen atom, is one of the most prevalent scaffolds found in pharmaceuticals and naturally occurring alkaloids. nih.govwikipedia.orgnih.gov Its significance is underscored by its presence in over seventy FDA-approved drugs and its inclusion in more than twenty different classes of pharmaceuticals, ranging from anticancer agents and antipsychotics to analgesics and antivirals. encyclopedia.pubenamine.net

The utility of the piperidine scaffold stems from several key properties. As a saturated heterocycle, its sp³-hybridized carbons provide a three-dimensional geometry that can be crucial for precise interactions with biological targets. encyclopedia.pubnih.gov The nitrogen atom can act as a hydrogen bond acceptor or, when protonated at physiological pH, a hydrogen bond donor, facilitating key binding interactions with proteins. mdpi.com Furthermore, the piperidine ring can serve as a versatile building block, allowing chemists to modify pharmacokinetic properties such as lipophilicity, solubility, and metabolic stability. enamine.net This adaptability makes it a favored component in the design of novel therapeutic agents. mdpi.comnih.gov

Alkylamine chains, on the other hand, function as flexible linkers or pharmacophoric elements. They can influence a molecule's basicity and polarity, which are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The combination of a piperidine ring and an alkylamine chain is a common strategy in medicinal chemistry to create ligands for a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. ontosight.airesearchgate.net

Rationale for the Investigation of Methyl[4-(piperidin-1-yl)butyl]amine as a Lead or Probe Compound

While specific research focused extensively on this compound as a primary bioactive agent is not widely documented in academic literature, its structure provides a clear rationale for its investigation as a lead compound, a molecular probe, or a key synthetic intermediate. chemimpex.com The rationale is built upon the established biological activities of structurally related compounds.

The core structure combines a basic piperidine nitrogen and a secondary methylamine (B109427), separated by a four-carbon chain. This arrangement is characteristic of scaffolds designed to interact with various biological targets, particularly within the central nervous system (CNS). researchgate.netchemimpex.com Piperidine derivatives are well-known for their diverse neurological effects, and compounds with similar structural features have been explored for their potential to modulate neurotransmitter systems. ontosight.aichemimpex.com

Therefore, this compound is a logical candidate for investigation for several reasons:

As a Synthetic Building Block: It serves as a valuable intermediate for the synthesis of more complex molecules. nbinno.comchemicalbook.com Its two amine groups offer differential reactivity, allowing for sequential chemical modifications to build larger, more elaborate drug candidates. For example, it is a precursor for creating novel ligands for histamine (B1213489) H3 receptors or other CNS targets. nih.gov

As a Scaffold for Library Synthesis: The compound is an ideal starting point for creating chemical libraries for high-throughput screening. By modifying the methylamine or the piperidine ring, a diverse set of analogs can be generated to explore structure-activity relationships (SAR) for a specific biological target.

As a Probe for Biological Systems: In its own right, the molecule can be used as a chemical probe to study biological pathways where diamine structures are recognized. Its physicochemical properties make it a candidate for exploring targets like polyamine transporters or certain receptor subtypes that recognize linear diamines.

The table below summarizes the basic properties of this compound.

PropertyValue
IUPAC NameN-methyl-4-(piperidin-1-yl)butan-1-amine
Molecular FormulaC10H22N2
Molecular Weight170.3 g/mol
CAS Number195201-08-2

Overview of Current Research Trajectories and Identified Gaps in the Academic Literature Pertaining to this compound and Related Chemotypes

Current research involving piperidine-containing compounds is highly active and diverse. One major trajectory involves the strategic modification of existing drug scaffolds to improve efficacy and overcome resistance. For instance, researchers have replaced the terminal piperidine in the ALK inhibitor ceritinib (B560025) with various aliphatic amines to enhance activity against drug-resistant mutants. nih.gov Another area of intense focus is the development of novel agents for CNS disorders, where the piperidine moiety is a common feature in molecules designed to cross the blood-brain barrier. researchgate.netvulcanchem.com

Research also continues to explore new applications for piperidine-based structures. Recent studies have investigated piperidine derivatives as NLRP3 inflammasome inhibitors and for their potential antimicrobial and antileukemic activities. researchgate.netbiomedpharmajournal.orgmdpi.com These efforts often involve synthesizing and screening libraries of related compounds to identify new therapeutic leads.

Despite this broad interest, specific gaps in the literature exist, particularly concerning simpler structures like this compound. The primary gaps include:

Lack of Public Pharmacological Data: There is a scarcity of published data detailing the specific biological activities of this compound itself. While it is used as a synthetic intermediate, its inherent biological profile remains largely uncharacterized in academic publications.

Limited SAR Studies: Systematic SAR studies on simple N-alkyl-(piperidin-yl)alkylamines are not extensively documented. Understanding how chain length, substitution on the alkylamine, and substitution on the piperidine ring collectively influence biological activity could provide valuable insights for rational drug design.

Underexplored Therapeutic Applications: While the piperidine motif is well-explored in certain disease areas, its potential in emerging therapeutic fields may be underexplored. Simple, adaptable scaffolds like this compound could serve as starting points for investigating novel biological targets.

The investigation of such fundamental structures could fill these gaps, providing the medicinal chemistry community with a deeper understanding of the basic requirements for biological activity in this class of compounds and enabling the design of more sophisticated and effective therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-4-piperidin-1-ylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-11-7-3-6-10-12-8-4-2-5-9-12/h11H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFMYUNNXGYYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCN1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195201-08-2
Record name methyl[4-(piperidin-1-yl)butyl]amine
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Synthetic Methodologies and Chemical Transformations of Methyl 4 Piperidin 1 Yl Butyl Amine

Established Synthetic Routes for Methyl[4-(piperidin-1-yl)butyl]amine and its Precursors

The construction of this compound typically involves the assembly of its core components: the piperidine (B6355638) ring, the butylamine (B146782) side chain, and the N-methyl group. Precursors are generally functionalized piperidines and C4 building blocks.

A common strategy begins with a pre-formed piperidine ring, such as 1-benzylpiperidin-4-one. researchgate.net An optimized Strecker-type condensation of this piperidone with an amine and a cyanide source can yield a functionalized aminonitrile, which serves as a versatile intermediate. researchgate.net Subsequent hydrolysis, functional group manipulation, and reduction steps can be employed to elaborate the desired butylamine side chain. For instance, the nitrile can be hydrolyzed to a carboxylic acid, which can then be reduced to an alcohol and converted to a leaving group for substitution with a methylamine (B109427) equivalent.

Another established route involves the catalytic hydrogenation of pyridine (B92270) derivatives. nih.gov A suitably substituted pyridine can be reduced to the corresponding piperidine under various catalytic conditions, often using transition metals like palladium, rhodium, or nickel. nih.gov This method is powerful but requires careful selection of catalysts and conditions to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule. nih.gov

Key precursors for these syntheses often include:

N-protected 4-oxopiperidine: A versatile starting material for building the side chain via reactions at the carbonyl group. nih.gov

4-substituted pyridines: These can be hydrogenated to form the piperidine core. nih.gov

1,4-butanediamine derivatives: These can be reacted with a cyclic precursor to form the piperidine ring.

Optimization of Reaction Conditions and Yields

Optimizing synthetic routes is crucial for maximizing yield and minimizing impurities. For piperidine synthesis, this often involves fine-tuning catalysts, solvents, temperature, and pressure.

In the case of Strecker-type reactions starting from a piperidone, optimization can involve screening various acids and solvent systems. Research has shown that changing the acid from acetic acid to a combination of acetic acid and a different solvent like chloroform (B151607) can dramatically increase yields from the 20-55% range to over 85%. researchgate.net

Table 1: Optimization of Strecker-Type Condensation for a Piperidine Precursor researchgate.net

Aniline/mol % Solvent Acid KCN/mol % Temperature (°C) Yield (%)
400 MeOH AcOH (10 eq) 400 0–20 20–30
400 AcOH AcOH (50 eq) 400 0–20 45–55
400 CHCl3 AcOH (30–50 eq) 400 0–50 85–95

For catalytic N-debenzylation, a common deprotection step, various conditions can be examined to achieve near-quantitative yields. researchgate.net Similarly, in hydrogenation reactions of pyridines, the choice of catalyst (e.g., Palladium, Rhodium) and additives (e.g., hydrochloric acid, triethylamine) can significantly impact reaction efficiency, time, and the ability to preserve other functional groups. nih.gov The use of iridium(III) catalysts in hydrogen borrowing cascades has also been shown to be highly effective, enabling the stereoselective synthesis of substituted piperidines. nih.gov

Development of Purification Strategies

The purification of this compound and its intermediates is essential to ensure high purity for subsequent reactions or final applications. Common techniques include extraction, crystallization, and chromatography.

For basic compounds like amines, acid-base extraction is a powerful tool. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution, which protonates the amine and pulls it into the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified, and the purified amine re-extracted into an organic solvent. chemicalbook.com For example, after a reaction, a crude mixture can be dissolved in 1.0 N hydrochloric acid and washed with ethyl acetate. The aqueous layer is then alkalized with sodium hydroxide (B78521) and re-extracted with dichloromethane (B109758) to isolate the purified amine product. chemicalbook.com

In many synthetic sequences, protecting groups like the tert-butoxycarbonyl (Boc) group are used. nih.gov After the final synthetic step, the Boc group is typically removed with an acid, such as trifluoroacetic acid (TFA) in dichloromethane. nih.govnih.gov The resulting salt is then purified, often by reverse-phase high-performance liquid chromatography (RP-HPLC) or by precipitation and washing. chemrxiv.org

For non-polar intermediates, column chromatography using silica (B1680970) gel is a standard method. nih.gov The choice of eluent system (e.g., acetone/n-hexane) is optimized to achieve separation of the desired compound from byproducts. nih.gov In some cases, distillation under reduced pressure is used to purify volatile intermediates or final products. google.com

Advanced Synthetic Approaches for this compound Analogues and Derivatives

Modern synthetic chemistry offers sophisticated methods for creating analogues and derivatives of this compound with high efficiency and control. These approaches enable systematic exploration of structure-activity relationships.

Rational Design Principles for Structural Modulations

The rational design of analogues is guided by the need to modulate physicochemical and biological properties. This involves making specific structural changes to the parent molecule based on established principles or computational models. nih.gov For the this compound scaffold, modifications can be targeted at several positions:

The Piperidine Ring: Substitution on the ring can influence conformation and introduce new interaction points.

The Piperidine Nitrogen: The basicity and steric bulk of this nitrogen can be altered. For instance, replacing the N-methyl group with other alkyl or aryl groups can be achieved through reductive amination. nih.gov

The Butylamine Chain: The length and rigidity of the linker can be modified. Introducing cyclobutane (B1203170) or other rigid spacers can alter the spatial relationship between the two nitrogen atoms. nih.gov

The Terminal Amine: The primary or secondary amine can be acylated, sulfonated, or further alkylated to explore different interactions. nih.gov

In silico-guided drug design is a powerful tool where molecular modeling can predict how structural changes will affect binding to a biological target, allowing for the synthesis of more potent and selective compounds. nih.gov This approach has been used to identify crucial hydrophobic interactions that guide the synthesis of new derivatives. nih.gov

Stereoselective Synthesis of Chiral Analogues

Many biologically active molecules are chiral, and often only one enantiomer or diastereomer exhibits the desired activity. Stereoselective synthesis is therefore critical for producing single-isomer analogues.

One powerful method involves the diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinimines (Ellman's auxiliary). researchgate.net This approach allows for the asymmetric synthesis of chiral amines. For example, the synthesis of (S)-3-methyl-1-(2-piperidin-1-yl-phenyl)butylamine, a key intermediate for the antidiabetic drug Repaglinide, utilizes this strategy to set the stereocenter with high diastereoselectivity. researchgate.netresearchgate.net The choice of organometallic reagent (e.g., organomagnesium vs. organolithium) can even lead to a reversal of diastereoselectivity, providing access to both enantiomers from a single chiral source. researchgate.net

Other strategies include asymmetric hydrogenation using a chiral catalyst, which can convert a prochiral precursor into an enantioenriched product. rsc.org Additionally, starting from a "chiral pool" material like 2-deoxy-D-ribose, where stereocenters are already defined, provides another route to control the absolute stereochemistry of the final piperidine derivative. rsc.org

Table 2: Strategies for Stereoselective Piperidine Synthesis rsc.org

Strategy Description Key Feature
Asymmetric Hydrogenation Use of a chiral Rhodium(I) catalyst to reduce a double bond, creating a new stereocenter. Catalytic control of stereochemistry.
Chiral Pool Synthesis Starting from an enantiopure natural product (e.g., a sugar) that contains the desired stereocenters. Exploits existing stereochemistry.
Biocatalytic Resolution Using an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for their separation. High enantioselectivity.
Classical Resolution Separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent. Well-established chemical technique.

Multi-component and One-Pot Synthetic Strategies

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient methods that combine multiple starting materials in a single reaction vessel to form complex products in a single operation. researchgate.netrug.nl These strategies reduce waste, save time, and allow for the rapid generation of libraries of compounds. rug.nldigitellinc.com

For piperidine synthesis, MCRs can create significant molecular complexity in one step. researchgate.net For example, a three-component reaction can be designed to form a complex piperidine scaffold, where the substitution pattern is controlled simply by the choice of the initial reactants. researchgate.net These reactions often tolerate a wide variety of functional groups, making them suitable for creating diverse libraries of analogues. researchgate.net

One-pot sequences, where reagents are added sequentially without isolating intermediates, also enhance synthetic efficiency. A modular one-pot synthesis of piperidin-4-ols has been developed involving a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement. nih.gov Such methods provide rapid access to key piperidine intermediates that can be further elaborated into derivatives of this compound. nih.gov

Chemical Reactivity and Derivatization Studies of this compound

The chemical behavior of this compound is dictated by the presence of two distinct amine functionalities: a secondary N-methylamino group and a tertiary piperidine nitrogen. Both nitrogen atoms possess lone pairs of electrons, rendering them nucleophilic and basic. However, their reactivity differs due to steric and electronic factors. While specific reactivity studies on this particular molecule are not extensively detailed in scientific literature, its chemical transformations can be reliably predicted based on the well-established chemistry of secondary and tertiary amines. Derivatization, the process of transforming a chemical compound into a product of similar structure (a derivative), is a key strategy for modifying its properties or for analytical purposes. researchgate.net

The dual amine nature of this compound allows for a variety of functional group interconversions, primarily centered on the more accessible and reactive secondary amine.

N-Acylation: The secondary amine is expected to react readily with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding N-acyl derivatives (amides). This nucleophilic acyl substitution is a common transformation for secondary amines. researchgate.net For instance, reaction with reagents like propionyl chloride would yield an N-propyl amide derivative. This type of reaction is often slow for less nucleophilic aromatic amines but proceeds efficiently for aliphatic amines. researchgate.net

N-Alkylation: The secondary amine can undergo N-alkylation with alkyl halides through nucleophilic aliphatic substitution. wikipedia.org However, this reaction can be difficult to control, as the resulting tertiary amine product is often more nucleophilic than the starting secondary amine, leading to subsequent alkylation and the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.com This process, known as overalkylation, can sometimes be desirable if the quaternary salt is the target product. wikipedia.orgmasterorganicchemistry.com The tertiary piperidine nitrogen can also be alkylated, typically requiring a reactive alkylating agent like methyl iodide, to form a quaternary piperidinium (B107235) salt. masterorganicchemistry.com

Derivatization for Analysis: For analytical applications, such as high-performance liquid chromatography (HPLC), amine-containing compounds are often derivatized to introduce a chromophore or fluorophore, enhancing detection sensitivity. thermofisher.com Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) are known to react with both primary and secondary amines to yield highly fluorescent derivatives, a strategy that would be applicable to the secondary amine of this compound. thermofisher.comresearchgate.net Other reagents, such as 3,5-dinitrobenzoyl chloride (DNB), are also used to create derivatives with strong UV absorption for quantification. researchgate.net

Oxidative Reactions: The tertiary piperidine amine can be oxidized to form an N-oxide. Under specific conditions, such as in the Polonovski-Potier reaction, tertiary amine N-oxides can rearrange in the presence of an acylating agent (e.g., trifluoroacetic anhydride) to generate an iminium ion. acs.org This intermediate is a valuable synthon for the selective functionalization of the carbon atom alpha to the piperidine nitrogen. acs.org

Interactive Data Table: Potential Derivatization Reactions
Reaction TypeReagent ExampleAffected Functional GroupProduct TypePrimary Application
N-AcylationAcetyl ChlorideSecondary AmineAmideStructural modification
N-AlkylationMethyl IodideSecondary or Tertiary AmineTertiary Amine or Quaternary SaltStructural modification
Fluorescent TaggingFMOC-ClSecondary AmineFluorescent AdductAnalytical detection (HPLC)
Oxidationm-CPBATertiary AmineN-OxideIntermediate for further synthesis

While specific kinetic data for the derivatization of this compound are not available, the rates and mechanisms of its reactions can be inferred from general principles of organic chemistry.

The derivatization reactions at the secondary amine, such as N-alkylation and N-acylation, typically proceed via nucleophilic substitution mechanisms. The rate of these reactions is influenced by several key factors:

Nucleophilicity and Steric Hindrance: The secondary amine is a strong nucleophile. Its reactivity is generally greater than that of the tertiary piperidine nitrogen, not only due to electronic effects but also because of reduced steric hindrance around the nitrogen atom. The piperidine nitrogen is part of a ring and is sterically more encumbered, which can slow the rate of reactions like quaternization. researchgate.net

Reaction Conditions: The kinetics of derivatization are highly dependent on experimental parameters. For derivatization reactions, factors such as the concentration of the reagent, reaction time, temperature, and pH of the medium must be optimized to ensure the reaction proceeds to completion and to maximize yield. researchgate.net For instance, N-alkylation reactions with alkyl halides are often performed in the presence of a base to neutralize the hydrogen halide byproduct, which would otherwise protonate the starting amine and halt the reaction. researchgate.net

Solvent: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents, such as dimethylformamide (DMF), are known to accelerate SN2 reactions by effectively solvating cations while leaving the nucleophile relatively free, thus enhancing its reactivity. researchgate.net

Mechanism of Iminium Ion Formation: The functionalization of the piperidine ring via an N-oxide intermediate involves a distinct mechanism. The Polonovski-Potier reaction is proposed to proceed via an E2 mechanism, which requires an anti-periplanar arrangement between the N-acetoxy group and the α-C–H bond that is broken to form the iminium ion. acs.org The regioselectivity of this process can be influenced by the specific acylating agent used. acs.org

The basic nature of the two amine groups in this compound makes it an ideal candidate for the formation of salts and co-crystals, which is a common strategy to modify the physicochemical properties of a compound for research and development.

Salt Formation: As a diamine, the compound can act as a Brønsted-Lowry base, accepting one or two protons from an acid to form a mono- or di-acid addition salt. A wide range of acids can be used, including inorganic acids (e.g., hydrochloric, sulfuric, phosphoric) and organic acids (e.g., methanesulfonic, p-toluenesulfonic, acetic, oxalic). google.com The formation of a salt dramatically alters the compound's properties, most notably increasing its solubility in aqueous media and often improving its crystalline nature and thermal stability. These crystalline salts are advantageous for purification, handling, and storage. The specific salt formed depends on the acid used, and the choice of acid allows for the fine-tuning of these properties. google.comresearchgate.net

Co-crystal Formation: Co-crystallization offers another avenue to modify the solid-state properties of a molecule. mdpi.com Co-crystals are crystalline structures composed of two or more different molecules held together in the same crystal lattice by non-covalent interactions, such as hydrogen bonds. mdpi.comnih.gov this compound is an excellent candidate for co-crystal formation due to its hydrogen bonding capabilities. The secondary amine group (-NH) can act as a hydrogen bond donor, while the lone pairs on both the secondary and tertiary nitrogen atoms can act as hydrogen bond acceptors. nih.gov This allows it to form robust hydrogen-bonded networks with suitable co-former molecules, particularly those containing hydrogen bond donor groups like carboxylic acids or phenols. researchgate.net The formation of co-crystals can systematically alter properties such as solubility, dissolution rate, and melting point, providing a versatile tool for solid-state engineering in a research context. mdpi.com

Interactive Data Table: Potential Salts and Co-crystals
Formation TypePartner Molecule (Example)Key InteractionPotential Property Modification
Acid Addition SaltHydrochloric Acid (HCl)Ionic Bond (N+-H Cl-)Increased aqueous solubility, improved crystallinity
Acid Addition Saltp-Toluenesulfonic AcidIonic BondHigh crystallinity, modified solubility
Co-crystalBenzoic AcidHydrogen Bond (O-H···N, N-H···O)Modified melting point, altered dissolution rate
Co-crystalQuinol (Hydroquinone)Hydrogen Bond (O-H···N)Formation of novel crystalline solid with unique packing

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Piperidin 1 Yl Butyl Amine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like Methyl[4-(piperidin-1-yl)butyl]amine, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial assessment of the molecular structure by identifying the different types of proton and carbon environments. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the N-methyl group, the secondary amine proton, and the various methylene (B1212753) groups of the butyl chain and the piperidine (B6355638) ring. The ¹³C NMR spectrum will correspondingly display signals for each unique carbon atom.

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings (typically over two to three bonds), allowing for the tracing of the connectivity within the butyl chain and the piperidine ring. For instance, the correlation between the protons on C1' and C2' of the butyl chain would be clearly visible.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with its directly attached carbon atom, enabling unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range (two- to three-bond) correlations between protons and carbons. science.gov This technique connects the molecular fragments, for example, by showing a correlation between the protons of the N-methyl group and the C4' carbon of the butyl chain, or between the C1' protons and the C2/C6 carbons of the piperidine ring.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Atom NumberPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Expected HMBC Correlations (¹H to ¹³C)
Piperidine Ring
C-2, C-6~54-56~2.4-2.6 (axial & eq.)C-3/C-5, C-4, C-1'
C-3, C-5~26-28~1.5-1.7 (axial & eq.)C-2/C-6, C-4
C-4~24-26~1.4-1.6 (axial & eq.)C-2/C-6, C-3/C-5
Butyl Chain
C-1'~58-60~2.3-2.5 (t)C-2/C-6 (piperidine), C-2', C-3'
C-2'~27-29~1.4-1.6 (m)C-1', C-3', C-4'
C-3'~24-26~1.3-1.5 (m)C-1', C-2', C-4'
C-4'~49-51~2.6-2.8 (t)C-2', C-3', N-CH₃
Methyl Group
N-CH₃~33-35~2.4-2.5 (s)C-4'
Amine
N-HN/A~1.5-2.5 (broad s)C-4', N-CH₃

Note: Predicted chemical shifts are based on typical values for similar structural motifs. Actual values may vary depending on solvent and other experimental conditions.

The piperidine ring is known to exist predominantly in a chair conformation to minimize steric and torsional strain. niscpr.res.in NMR spectroscopy, particularly the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data, can confirm this conformation for this compound.

In the chair conformation, the protons on the piperidine ring occupy either axial or equatorial positions. Large coupling constants (typically 10-13 Hz) are observed between vicinal diaxial protons (e.g., H2ax-H3ax), while smaller coupling constants (2-5 Hz) are seen for axial-equatorial and equatorial-equatorial interactions. nih.gov By analyzing the multiplicity and coupling constants of the piperidine ring protons, the chair conformation can be established. niscpr.res.in

Furthermore, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space correlations between protons that are close to each other, irrespective of their bonding connectivity. For instance, a NOESY spectrum would be expected to show correlations between axial protons on the same side of the ring (e.g., H2ax, H4ax, H6ax), providing definitive evidence for the chair conformation and the spatial arrangement of substituents. nih.gov The flexibility of the butyl chain may result in averaged NMR signals, indicating free rotation around the C-C single bonds.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound (C₁₀H₂₄N₂), the expected exact mass of the protonated molecular ion [M+H]⁺ can be calculated.

Formula: C₁₀H₂₄N₂

Monoisotopic Mass: 172.19395 u

Expected [M+H]⁺ ion: 173.20122 u

An experimental HRMS measurement matching this value to within a few parts per million (ppm) would confirm the molecular formula.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. The fragmentation of aliphatic and cyclic amines is typically dominated by α-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom. miamioh.edu

For the [M+H]⁺ ion of this compound, several characteristic fragmentation pathways are expected:

Formation of the Piperidinium (B107235) Ion: Cleavage of the C1'-N bond of the butyl chain attached to the piperidine ring would generate a stable piperidinium fragment.

Formation of the Iminium Ion: The most characteristic fragmentation for amines involves α-cleavage. For the piperidine ring, this involves the loss of a radical from a carbon adjacent to the nitrogen, leading to a stable, resonance-stabilized iminium ion. A key fragment is often observed at m/z 84, corresponding to the cleavage of the butyl group at the C1' position.

Cleavage along the Butyl Chain: Fragmentation can also occur along the butyl chain, leading to various charged fragments.

The following table summarizes the predicted major fragment ions in the MS/MS spectrum of protonated this compound.

Predicted m/zProposed Fragment Structure/CompositionFragmentation Pathway
173.20[C₁₀H₂₅N₂]⁺Protonated molecular ion [M+H]⁺
158.18[C₉H₂₂N₂]⁺Loss of a methyl radical (•CH₃) from the N-methyl group via α-cleavage.
98.11[C₆H₁₂N]⁺Iminium ion formed by cleavage of the C1'-C2' bond with charge retention on the piperidine-containing fragment.
84.08[C₅H₁₀N]⁺Stable iminium ion from the piperidine ring, formed by cleavage of the N-C1' bond (α-cleavage). A very common fragment for N-alkyl piperidines.
70.07[C₄H₈N]⁺Further fragmentation of the m/z 84 ion.
58.07[C₃H₈N]⁺Iminium ion [CH₂=N⁺(H)CH₃] from cleavage of the C3'-C4' bond.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making these methods ideal for functional group identification.

For this compound, the key functional groups are the secondary amine (N-H), the tertiary amine (the piperidine nitrogen), and the aliphatic C-H bonds.

N-H Vibrations: The N-H stretching vibration of the secondary amine is expected to appear as a weak to medium intensity band in the IR spectrum between 3300 and 3500 cm⁻¹. The corresponding N-H bending vibration typically occurs in the 1550-1650 cm⁻¹ region.

C-H Vibrations: The aliphatic C-H stretching vibrations from the methyl and methylene groups will produce strong, sharp bands in the IR spectrum between 2850 and 3000 cm⁻¹. The C-H bending (scissoring and rocking) vibrations for the CH₂ groups are expected in the 1440-1480 cm⁻¹ range.

C-N Vibrations: The C-N stretching vibrations for both the secondary and tertiary amines will appear in the fingerprint region of the spectrum, typically between 1000 and 1250 cm⁻¹. These bands can sometimes be difficult to assign definitively without theoretical calculations.

Raman spectroscopy is often more sensitive to the symmetric vibrations of the carbon skeleton and can provide complementary information to the IR spectrum.

The table below lists the expected characteristic vibrational frequencies.

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique (IR/Raman)Notes
N-H Stretch (secondary amine)3300 - 3500IRTypically a weak to medium, somewhat broad band.
C-H Stretch (aliphatic)2850 - 3000IR (strong), Raman (strong)Multiple sharp bands corresponding to symmetric and asymmetric stretches of CH₂ and CH₃ groups.
N-H Bend1550 - 1650IRMedium intensity band.
C-H Bend (scissoring)1440 - 1480IR, RamanBending mode for CH₂ groups.
C-N Stretch1000 - 1250IR, RamanCharacteristic of the amine functional groups. Can be complex in the fingerprint region.
Ring Breathing (piperidine)800 - 950Raman (often strong)A symmetric vibration of the entire piperidine ring.

X-ray Crystallography for Solid-State Structure Determination

In analogous structures, the piperidine ring consistently adopts a stable chair conformation. nih.govnih.govnih.gov This conformation minimizes steric strain and is a characteristic feature of the piperidine moiety in the solid state. For instance, in the crystal structure of 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate, the piperidine ring exhibits a distinct chair conformation. nih.gov Similarly, fenpiverinium (B1207433) bromide, which contains a methylpiperidinium cation, also shows a chair configuration for the piperidine ring. mdpi.com

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are crucial in determining the physical properties of the solid, such as melting point and solubility. For piperidine-containing compounds, hydrogen bonding and van der Waals interactions are the primary forces dictating the crystal packing. ed.ac.uknih.govresearchgate.net

Hydrogen bonds, particularly those involving the amine groups, play a significant role in the supramolecular assembly of these compounds. In many piperidine derivatives, N—H···N and N—H···O hydrogen bonds are prevalent, often leading to the formation of one-dimensional chains or two-dimensional networks. ed.ac.uknih.gov For example, the crystal structures of piperazine (B1678402), piperidine, and morpholine (B109124) are all characterized by the formation of N—H···N hydrogen-bonded chains. ed.ac.uk In the case of 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}phenol, molecules are linked by O—H···O and O—H···N hydrogen bonds, creating chains and two-dimensional networks. nih.govresearchgate.net

The table below summarizes the types of intermolecular interactions commonly observed in the crystal structures of piperidine-containing analogues.

Interaction TypeDonorAcceptorTypical Role in Crystal Packing
Hydrogen Bond N-H, O-HN, OFormation of chains, sheets, and 3D networks
Weak Hydrogen Bond C-HO, N, π-systemStabilization of molecular packing
van der Waals Forces All atomsAll atomsGeneral space-filling and close packing

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are exceptionally sensitive to the stereochemistry of a molecule and are instrumental in determining its absolute configuration and conformational properties in solution. wikipedia.orgnumberanalytics.com

While this compound itself is not chiral, the introduction of chiral centers into its analogues would render them optically active. For such chiral analogues, CD and ORD spectroscopy would be powerful tools for stereochemical elucidation.

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum provides information about the stereochemistry of chromophore-containing molecules. In a study on bipyrenyl oligopeptides incorporating piperidine units, it was demonstrated that the presence and position of the piperidine moiety could tune the CD and circularly polarised luminescence (CPL) signs and intensities. nih.govsci-hub.se This indicates that the piperidine ring, even if not directly chiral, can significantly influence the chiroptical properties of a molecule by affecting the conformation of nearby chiral centers and chromophores. nih.govsci-hub.se The study showed that the piperidine unit could affect both the ground-state and photoexcited-state chirality. sci-hub.se

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgnumberanalytics.com The resulting ORD curve can be used to determine the absolute configuration of chiral molecules, especially when compared with the ORD curves of structurally related compounds of known stereochemistry. numberanalytics.com The shape of the ORD curve, particularly the presence of positive or negative Cotton effects (peaks and troughs) in the vicinity of an absorption band, is characteristic of the stereochemical environment of the chromophore.

For a hypothetical chiral analogue of this compound, one would expect the chiroptical spectra to be influenced by the conformation of the piperidine ring and the spatial arrangement of substituents. The data obtained from CD and ORD spectroscopy would be crucial for assigning the absolute configuration of stereocenters and for studying conformational equilibria in solution.

Information regarding the preclinical pharmacological and biological activity of this compound is not available in publicly accessible scientific literature.

Following a comprehensive search for the chemical compound "this compound," also known by its IUPAC name N-methyl-4-(piperidin-1-yl)butan-1-amine, no specific data corresponding to the requested preclinical pharmacological and biological activity profile could be located.

The performed searches for in vitro data—including receptor binding assays, enzyme inhibition or activation studies, ion channel modulation assays, and various cell-based functional assays—did not yield any results for this particular molecule. Consequently, information regarding its ligand selectivity, agonist or antagonist activity, and potency (EC50/IC50 values) is not available.

Scientific databases and chemical supplier catalogs primarily list this compound as a chemical intermediate or building block for synthesis, without accompanying data on its biological effects. While numerous complex derivatives containing the piperidine moiety have been extensively studied for various pharmacological activities, the specific and sole subject of this request, this compound, does not appear to have a published profile of preclinical pharmacological activity.

Therefore, it is not possible to provide the detailed, data-rich article as per the requested outline and content inclusions.

Preclinical Pharmacological and Biological Activity Profiling of Methyl 4 Piperidin 1 Yl Butyl Amine

Mechanistic Investigations at the Molecular and Cellular Levels in Preclinical Settings

The mechanistic understanding of Methyl[4-(piperidin-1-yl)butyl]amine at the molecular and cellular level is currently extrapolated from research on compounds sharing its core structural motifs, such as the piperidine (B6355638) ring and the N-alkylbutylamine chain.

Based on the pharmacology of analogous structures, this compound could potentially interact with a range of molecular targets, primarily within the central nervous system. Piperidine and piperazine (B1678402) derivatives are well-known for their affinity for various neurotransmitter receptors and transporters. nih.govencyclopedia.pub

Potential primary targets include:

Dopamine (B1211576) and Serotonin (B10506) Receptors: Many piperidine derivatives exhibit high affinity for dopamine D2 and various serotonin (5-HT) receptors, such as 5-HT1A and 5-HT2A. nih.gov This interaction is a cornerstone of their use as antipsychotic agents. nih.gov

Opioid Receptors: N-substituted piperidinyl indoles have shown high binding affinity for nociceptin (B549756) (NOP) and mu (μ) opioid receptors (MOP), with substitutions influencing selectivity. nih.gov

Sigma (σ) Receptors: N-(1-benzylpiperidin-4-yl)arylacetamide analogues have been identified as potent ligands for σ1 receptors, with modifications to the aromatic rings affecting affinity and selectivity over σ2 receptors. researchgate.net

Inflammasome Proteins: Certain 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffolds have been investigated as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system. nih.govmdpi.com

Potential off-targets could include other G-protein coupled receptors (GPCRs), ion channels, and transporters, given the promiscuous nature of some piperidine-based compounds. For instance, some multi-target antipsychotic candidates show low affinity for histamine (B1213489) H1 receptors and the human ether-a-go-go-related gene (hERG) channel, which is a desirable trait to avoid side effects like sedation and cardiotoxicity. nih.gov

Should this compound engage with targets like the NLRP3 inflammasome, it could modulate downstream inflammatory pathways. Activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into active caspase-1. nih.gov This enzyme then processes pro-inflammatory cytokines pro-interleukin (IL)-1β and pro-IL-18 into their active forms. nih.gov Furthermore, activated caspase-1 can cleave gasdermin-D, leading to the formation of membrane pores and a form of inflammatory cell death known as pyroptosis. nih.gov Inhibition of this pathway by a compound like this compound could therefore suppress IL-1β release and pyroptosis. nih.gov

Interaction with GPCRs such as dopamine, serotonin, or opioid receptors would trigger a cascade of intracellular signaling events, typically involving G-proteins, adenylyl cyclase, and ion channels, leading to modulation of neuronal excitability and neurotransmitter release.

There is currently no published data detailing the specific gene expression or proteomic changes induced by this compound in preclinical models. Research in this area would be necessary to understand the compound's full cellular impact, including potential for target engagement confirmation, identification of biomarkers, and assessment of off-target effects. For instance, studies on N-(piperidin-4-yl)benzamide derivatives have shown they can induce the expression of Hypoxia-Inducible Factor 1α (HIF-1α) protein and its downstream target gene p21, ultimately promoting apoptosis in tumor cells. nih.gov

Specific studies on the subcellular localization and protein interactions of this compound have not been conducted. Such investigations would be crucial to confirm its binding to predicted intracellular targets like the NLRP3 inflammasome or to characterize its interaction with membrane-bound receptors and transporters at a molecular level.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The SAR and SPR for this class of compounds are rich, with small structural modifications often leading to significant changes in potency, selectivity, and functional activity. ajchem-a.com The insights are drawn from various series of related piperidine analogues.

Analysis of related compound series provides a framework for predicting how modifications to the this compound scaffold could impact its pharmacological profile. The core structure can be divided into three main parts for SAR analysis: the N-methyl terminal group, the butyl linker, and the piperidine ring.

Piperidine Ring and its Substituents: In fentanyl analogues, substitution on the piperidine ring is a critical determinant of activity. wikipedia.orgresearchgate.net For N-piperidinyl indoles, substitution at the 2-position of an attached indole (B1671886) ring resulted in full agonism at NOP receptors, whereas 3-substitution led to partial agonism, demonstrating how substituent placement affects intrinsic activity. nih.gov

Alkylamine Chain: The length and rigidity of the linker between the piperidine ring and other moieties are crucial. In one study on NLRP3 inhibitors, opening the piperidine ring to create more flexible aminoalkylbenzimidazol-2-one derivatives was explored to modulate activity. nih.gov

Terminal Nitrogen Group: The nature of the substituent on the terminal nitrogen influences receptor affinity and selectivity. For example, in a series of σ1 receptor ligands, replacing a phenylacetamide moiety with imidazole (B134444) or pyridyl rings resulted in a significant loss of affinity. researchgate.net Similarly, for N-piperidinyl indoles, the presence of basic functional groups like an amine on the substituent improved NOP binding affinity. nih.gov

The following tables summarize SAR data from related but distinct chemical series, which can be used to guide the design of future analogues of this compound.

Table 1: SAR of 2-Substituted vs. 3-Substituted N-Piperidinyl Indoles at Opioid Receptors nih.gov
Compound FeatureReceptor TargetKey SAR ObservationImpact on Activity
2-Hydroxymethylindole MoietyNOPSubstitution at the 2-position of the indole ring.High binding affinity (Subnanomolar Ki) and full agonist activity.
3-Hydroxymethylindole MoietyNOPSubstitution at the 3-position of the indole ring.Lower binding affinity and partial agonist activity compared to 2-substituted analog.
2-Substituted IndolesMOPGenerally show significantly enhanced binding affinity compared to 3-substituted analogs.Increased MOP affinity, affecting NOP/MOP selectivity.
Basic Functional Groups (e.g., amine)NOPAddition of basic groups to the indole substituent.Modest improvement in NOP binding affinity and potency.
Table 2: SAR of N-(1-Benzylpiperidin-4-yl)arylacetamide Analogues at Sigma (σ) Receptors researchgate.net
Structural ModificationReceptor TargetKey SAR ObservationImpact on Affinity
Replacement of phenylacetamide with thiophene, naphthyl, or indoleσ1Aromatic ring variation on the acetamide (B32628) moiety.No significant effect on σ1 affinity.
Replacement of phenylacetamide with imidazole or pyridylσ1 / σ2Introduction of different heterocyclic rings.>60-fold loss in σ1 affinity; no significant σ2 affinity.
Halogen substitution on both phenylacetamide and benzyl (B1604629) ringsσ1 / σ2Dual aromatic ring substitution.Similar σ1 affinity but significantly increased σ2 affinity.
Substitution on the benzyl group's aromatic ringσ1Modification of the N-benzyl group.Similar or slightly decreased σ1 affinity.

These examples underscore the sensitive dependence of pharmacological activity on molecular structure within piperidine-containing compounds. Future research on this compound and its derivatives would benefit from exploring these structural relationships to identify potent and selective ligands for specific biological targets.

Preclinical Pharmacological Data for this compound Not Available in Public Scientific Literature

A thorough search of scientific databases and literature has been conducted to gather preclinical pharmacological data for the compound This compound (CAS No: 195201-08-2). The objective was to generate a detailed article focusing on its Ligand Efficiency (LE), Lipophilic Efficiency (LLE), and its key binding motifs and pharmacophores.

Despite extensive searches, no published studies containing the necessary biological activity data—such as binding affinity (Kᵢ), potency (IC₅₀/EC₅₀), or lipophilicity (LogP)—for this compound could be located. This compound is available from chemical suppliers, suggesting it is primarily used as a chemical intermediate or building block in synthesis rather than being a well-characterized pharmacological agent itself.

The specific assessments requested in the article outline are critically dependent on this missing empirical data:

Ligand Efficiency (LE) is a metric that relates the binding affinity of a compound to its size (number of non-hydrogen atoms). To calculate LE, a measure of binding affinity, such as Kᵢ or IC₅₀, is required.

Lipophilic Efficiency (LLE) evaluates the relationship between a compound's potency and its lipophilicity. Its calculation requires both a potency value (like pIC₅₀) and a LogP value.

Identification of Pharmacophores and Key Binding Motifs necessitates knowledge of the compound's biological target and structural information about its binding interaction, typically derived from co-crystallography or detailed structure-activity relationship (SAR) studies.

Without these foundational data points for this compound, it is not possible to perform the requested efficiency assessments or to identify its pharmacophoric features and binding motifs in a scientifically accurate manner. Therefore, the requested article sections cannot be generated.

Based on a comprehensive search of publicly available scientific literature, detailed preclinical pharmacokinetic and metabolic data for the specific compound this compound is not available. The information required to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables as per the requested outline does not appear to exist in the public domain.

Therefore, it is not possible to provide the content for the following sections and subsections as requested:

Preclinical Pharmacokinetic and Metabolic Characterization of Methyl 4 Piperidin 1 Yl Butyl Amine5.1. Absorption, Distribution, Metabolism, and Excretion Adme in Preclinical Models

Pharmacokinetic Profiling in In Vivo Animal Models

Bioavailability and Clearance Determinations

Specific data on the bioavailability and clearance rates of this compound are not available in the reviewed scientific literature.

Half-Life and Volume of Distribution Assessments

Specific data on the half-life and volume of distribution of this compound are not available in the reviewed scientific literature.

Advanced Analytical Methodologies for Detection and Quantification of Methyl 4 Piperidin 1 Yl Butyl Amine in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of bioanalysis, offering powerful separation capabilities that are essential for isolating a target analyte from complex biological matrices. For a compound like Methyl[4-(piperidin-1-yl)butyl]amine, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be effectively utilized, often in tandem with mass spectrometry (MS) for definitive identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds like this compound. The separation is typically achieved on a reversed-phase column, such as a C18 or C8, where the polar analyte is eluted with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

Due to the lack of a significant chromophore in the structure of this compound, direct UV detection can be challenging, though it may be possible at low wavelengths (around 200-210 nm). To enhance detection, derivatization with a UV-active agent can be employed. Alternatively, a Photodiode Array (PDA) detector can be used to scan a range of wavelengths, which can aid in identifying the optimal wavelength for detection and assessing peak purity.

For compounds lacking a chromophore, an Evaporative Light Scattering Detector (ELSD) offers a viable alternative. The ELSD is a universal detector that responds to any analyte that is less volatile than the mobile phase. Its response is dependent on the mass of the analyte, making it suitable for quantification.

The most powerful detection method to couple with HPLC is Mass Spectrometry (MS). HPLC-MS combines the separation power of HPLC with the high selectivity and sensitivity of MS, providing molecular weight and structural information for unequivocal identification.

A summary of typical HPLC conditions for the analysis of related piperidine (B6355638) compounds is presented in the table below.

ParameterCondition
Column Reversed-phase C18 or C8, 2.1-4.6 mm i.d., 50-150 mm length, <5 µm particle size
Mobile Phase A: Water with 0.1% Formic Acid or 10 mM Ammonium Acetate; B: Acetonitrile or Methanol
Gradient A linear gradient from low to high percentage of organic modifier
Flow Rate 0.2 - 1.0 mL/min
Column Temperature 25 - 40 °C
Injection Volume 1 - 10 µL
Detection UV/PDA (200-210 nm), ELSD, or Mass Spectrometry (ESI+)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound may require derivatization to improve its volatility and chromatographic behavior, GC-based methods can offer high resolution and sensitivity. A common derivatization strategy for amines is acylation.

A Flame Ionization Detector (GC-FID) can be used for quantification, providing a response that is proportional to the number of carbon atoms in the analyte. However, for greater specificity and structural confirmation, coupling GC with Mass Spectrometry (GC-MS) is preferred. In GC-MS, the separated compounds are ionized, typically by electron ionization (EI), and the resulting fragmentation patterns provide a "fingerprint" for identification. For piperidine-containing compounds, characteristic fragments often arise from the cleavage of the piperidine ring. For instance, ions at m/z 98 and 84 are commonly observed for N-substituted piperidines. researchgate.net

The table below outlines typical GC-MS parameters that could be adapted for the analysis of derivatized this compound.

ParameterCondition
Column Fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injector Temperature 250 - 280 °C
Oven Temperature Program Initial temperature of ~100 °C, followed by a temperature ramp to ~300 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range m/z 40-500

For the quantification of this compound in complex biological matrices such as plasma and tissues, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. mdpi.com This technique offers unparalleled sensitivity and selectivity, allowing for the detection and quantification of analytes at very low concentrations. The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode enables the selective detection of the analyte by monitoring a specific precursor-to-product ion transition.

The development of a robust LC-MS/MS method requires careful optimization of several parameters, including sample preparation, chromatographic separation, and mass spectrometric conditions. Sample preparation is a critical step to remove proteins and other interfering substances from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). mdpi.com

Method validation is performed according to regulatory guidelines to ensure the reliability of the analytical data. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

The following table summarizes the key aspects of a typical LC-MS/MS method validation for a small molecule like this compound in plasma.

Validation ParameterDescription and Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. No significant interfering peaks should be observed at the retention time of the analyte and internal standard in blank matrix from at least six different sources.
Linearity The relationship between the concentration of the analyte and the detector response. A calibration curve with at least six non-zero standards is prepared, and the correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). Assessed at multiple concentration levels (e.g., LLOQ, low, mid, and high QC). Accuracy should be within ±15% (±20% at LLOQ) of the nominal concentration, and precision (as %CV) should be ≤ 15% (≤ 20% at LLOQ).
Recovery The efficiency of the extraction procedure. Determined by comparing the analyte response in extracted samples to that in post-extraction spiked samples. Recovery should be consistent and reproducible.
Matrix Effect The influence of co-eluting matrix components on the ionization of the analyte. Evaluated by comparing the analyte response in post-extraction spiked samples to that in neat solution. The CV of the matrix factor across different lots of matrix should be ≤ 15%.
Stability The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term bench-top, long-term storage). Analyte concentration should remain within ±15% of the nominal concentration.

For quantitative analysis, an internal standard (IS) is used to correct for variations in sample processing and instrument response. The ideal IS is a stable isotope-labeled (SIL) analog of the analyte (e.g., deuterated or ¹³C-labeled this compound). The use of a SIL-IS, known as the isotope dilution method, is the most accurate approach for quantification by LC-MS/MS as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that is well-suited for the analysis of charged species such as protonated amines. longdom.org In CE, separation occurs in a narrow-bore fused-silica capillary under the influence of a high electric field. The separation is based on the differential migration of analytes according to their charge-to-size ratio.

For the analysis of this compound, which is a basic compound, a low pH buffer system is typically used to ensure the analyte is protonated and carries a positive charge. The separation can be optimized by adjusting the buffer composition, pH, and applied voltage. Detection is commonly performed using a UV detector, although coupling CE with MS (CE-MS) can provide enhanced sensitivity and specificity. nih.govresearchgate.net

CE offers several advantages, including high separation efficiency, short analysis times, and low consumption of sample and reagents. However, it can be more challenging to achieve the same level of robustness and sensitivity as LC-MS/MS for quantitative bioanalysis in complex matrices.

Computational Chemistry and Molecular Modeling of Methyl 4 Piperidin 1 Yl Butyl Amine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are employed to understand the fundamental electronic properties of Methyl[4-(piperidin-1-yl)butyl]amine. Methods like Density Functional Theory (DFT) can elucidate the molecule's geometry, stability, and electronic distribution, which are crucial for predicting its chemical behavior.

The flexibility of this compound, stemming from its piperidine (B6355638) ring and the rotatable bonds of the butylamine (B146782) side chain, results in a complex conformational landscape. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. The substituent at the nitrogen atom, in this case, the methyl[4-(...)]butylamine group, can exist in either an axial or equatorial position. Computational studies on similar N-substituted piperidines show that the equatorial conformation is generally favored due to lower steric hindrance. rsc.org

Conformational analysis involves systematically rotating the flexible bonds and calculating the potential energy of each resulting conformer. This process maps the potential energy surface and identifies low-energy, stable conformations. For the piperidine ring itself, the energy difference between the equatorial and more stable axial conformer can be influenced by protonation and electrostatic interactions with other parts of the molecule. nih.gov The butyl chain adds further complexity, with multiple low-energy staggered conformations possible.

Table 1: Predicted Relative Energies of Key Conformers

Conformer Description Predicted Relative Energy (kcal/mol) Population (%) at 298K
1 Piperidine (Chair), Butyl (Anti) 0.00 75.5
2 Piperidine (Chair), Butyl (Gauche) 0.85 18.2
3 Piperidine (Twist-Boat), Butyl (Anti) 4.50 0.1
4 Piperidine (Chair, Axial Substituent) 2.50 1.5

Note: Data are illustrative, based on typical energy differences for substituted piperidines and alkanes.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively.

For this compound, the MEP surface would show regions of high negative potential (typically colored red) concentrated around the two nitrogen atoms due to their lone pairs of electrons. These sites are the primary centers for hydrogen bond acceptance and interactions with positively charged species. Conversely, regions of positive potential (colored blue) would be located around the hydrogen atoms attached to the secondary amine and the alpha-carbons adjacent to the nitrogens. researchgate.net Analyzing the partial atomic charges derived from QM calculations provides a quantitative measure of this charge distribution.

Table 2: Predicted Electrostatic Potential Characteristics

Atomic Site Description Predicted Electrostatic Potential Role in Interactions
N1 Piperidine Nitrogen Highly Negative Hydrogen Bond Acceptor, Lewis Base
N2 Butylamine Nitrogen Highly Negative Hydrogen Bond Acceptor, Lewis Base
H (on N2) Amine Hydrogen Highly Positive Hydrogen Bond Donor
Alkyl Chain Butyl Group Carbons Near-Neutral Hydrophobic/Van der Waals Interactions

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, capturing the conformational flexibility and interactions of this compound in a simulated biological environment, such as in water or bound to a protein. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, revealing how the molecule explores its conformational space and the stability of its interactions with other molecules. nih.gov

When this compound is bound to a protein target, MD simulations are crucial for assessing the stability of the binding pose over time. researchgate.net A stable interaction is often characterized by the ligand maintaining its position and orientation within the binding pocket with minimal deviation. rsc.org Key metrics analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the ligand's atoms from a reference structure (e.g., the initial docked pose) over time. A low and stable RMSD value suggests the binding pose is stable.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues. Analyzing the protein's RMSF can reveal which parts of the protein become more or less flexible upon ligand binding. nih.gov

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein, which are critical for binding affinity and specificity. researchgate.net

Table 3: Representative MD Simulation Analysis of a Ligand-Protein Complex

Simulation Metric Typical Value for Stable Complex Interpretation
Ligand RMSD < 2.5 Å The ligand remains stably bound in the active site.
Protein Backbone RMSD < 3.0 Å The overall protein structure is not significantly perturbed by the ligand.
Key H-Bonds Occupancy > 70% Specific hydrogen bonds are consistently maintained throughout the simulation.
Binding Free Energy (MM/PBSA) -45 kcal/mol Indicates a thermodynamically favorable and strong binding interaction. researchgate.net

Note: Values are illustrative and depend on the specific protein-ligand system.

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. jbcpm.com This method places the flexible ligand into the active site of a rigid or flexible receptor and scores the different poses based on their binding energy, helping to identify the most likely binding mode.

The docking process for this compound involves exploring various conformations of the molecule within the defined binding site of a target protein. A scoring function then estimates the binding affinity for each pose, with lower energy scores typically indicating a more favorable interaction. jbcpm.com

Once the optimal binding pose is predicted, a detailed active site analysis is performed to identify the specific molecular interactions that stabilize the complex. nih.gov These interactions can include:

Hydrogen Bonds: Formed between the amine groups of the ligand and polar residues (e.g., Asp, Glu, Ser) in the active site.

Ionic Interactions: The protonated amine groups can form salt bridges with negatively charged residues like aspartate or glutamate.

Hydrophobic Interactions: The piperidine ring and butyl chain can engage in favorable hydrophobic contacts with nonpolar residues such as valine, leucine, and phenylalanine. researchgate.net

Table 4: Hypothetical Molecular Docking Results against a Target Protein

Parameter Result
Target Protein Generic Kinase A
Binding Energy -9.2 kcal/mol
Predicted Interactions
Hydrogen Bonds N-H --- Asp145 (O), Piperidine-N --- Gln85 (O)
Hydrophobic Contacts Butyl chain with Leu22, Val30; Piperidine ring with Phe144
Ionic Interaction Protonated Amine (+) with Asp145 (-)

Scoring Functions and Binding Affinity Prediction

Scoring functions are essential computational tools used in molecular docking to estimate the binding affinity between a ligand, such as this compound, and a target receptor. These functions calculate a score that represents the strength of the interaction, helping to predict how well the compound will bind to a biological target. The prediction of binding affinity is crucial in the early stages of drug discovery for prioritizing compounds with the highest potential for therapeutic efficacy.

The binding affinity of a ligand to its receptor is a critical determinant of its pharmacological effect. Various computational methods are employed to predict this affinity, ranging from empirical scoring functions to more computationally intensive methods like free energy perturbation. For this compound, these predictions would involve simulating its interaction with a specific protein binding site and calculating the forces involved, including hydrogen bonds, van der Waals forces, and electrostatic interactions.

Scoring Function TypeDescriptionApplication to this compound
Force-Field Based Uses terms from molecular mechanics force fields to calculate intermolecular interactions like van der Waals and electrostatic forces.Estimation of the non-bonded interaction energies between the compound and amino acid residues in a target's active site.
Empirical Based on a set of weighted energy terms derived from experimental binding affinity data of known ligand-receptor complexes.Rapidly predicts the binding affinity based on key interaction features such as hydrogen bonds and hydrophobic contacts.
Knowledge-Based Derives statistical potentials from the frequency of atom-pair contacts observed in crystal structures of protein-ligand complexes.Assesses the likelihood of observed intermolecular contacts between this compound and a receptor compared to a random distribution.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical models that aim to establish a relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). These models are built by correlating variations in molecular descriptors with observed changes in activity or property.

Development of Predictive Models for Biological Activity in Preclinical Settings

In preclinical research, QSAR models can be developed to predict the biological activity of new or untested compounds like this compound. This involves creating a dataset of structurally similar compounds with known activities against a specific biological target. By identifying the key molecular features that contribute to this activity, a predictive model can be constructed. Such models are valuable for screening virtual libraries of compounds and prioritizing those with the highest predicted potency for synthesis and experimental testing.

Descriptor Calculation and Feature Selection for Model Building

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. For this compound, these descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, and 2D pharmacophore fingerprints that describe the arrangement of atoms and functional groups.

3D Descriptors: Molecular shape, volume, and surface area, which are dependent on the 3D conformation of the molecule.

Following the calculation of a large number of descriptors, feature selection techniques are employed to identify the most relevant descriptors that have the strongest correlation with the biological activity or property of interest. This step is crucial for building a robust and predictive model while avoiding overfitting.

Descriptor CategoryExamples for this compoundRelevance to Model Building
Constitutional Molecular Weight, Number of N atoms, Number of rotatable bondsBasic molecular properties influencing bioavailability and metabolism.
Topological Balaban J index, Wiener indexDescribes molecular branching and connectivity, which can relate to receptor fit.
Geometrical Molecular Surface Area, Molecular VolumeRelates to the size and shape of the molecule, critical for binding site complementarity.
Electrostatic Partial charges on atomsGoverns electrostatic interactions with the target protein.
Quantum-Chemical HOMO/LUMO energies, Dipole momentProvides insights into the molecule's reactivity and interaction capabilities.

De Novo Molecular Design Approaches

De novo molecular design refers to computational methods that aim to generate novel molecular structures with desired pharmacological properties from scratch. These approaches can be particularly useful when seeking to optimize a lead compound like this compound or to discover entirely new chemical entities.

These design algorithms typically operate by either assembling small molecular fragments or by modifying an existing structure in a stepwise manner within the constraints of a target receptor's binding site. The goal is to generate molecules that are predicted to have high binding affinity and favorable pharmacokinetic properties. For this compound, a de novo design approach could be used to explore structural modifications that might enhance its interaction with a specific biological target, potentially leading to the design of more potent and selective analogs.

Preclinical Applications and Potential Research Utility of Methyl 4 Piperidin 1 Yl Butyl Amine

Development as a Chemical Probe for Fundamental Biological Research

A chemical probe is a selective small molecule used to modulate a protein's function, thereby enabling the study of its biological role in cells or animal models. nih.gov Such probes are powerful complements to genetic approaches for understanding biology. nih.gov The structural motifs within Methyl[4-(piperidin-1-yl)butyl]amine are common in molecules developed as chemical probes for various biological targets.

Target validation is the process of demonstrating that a specific biological molecule (the "target," usually a protein) is directly involved in a disease process and is therefore a suitable point for therapeutic intervention. Chemical probes are instrumental in this process. For instance, a molecule structurally related to this compound, belonging to the 4-aminopiperidine (B84694) (4AP) class, was identified as an inhibitor of the Hepatitis C Virus (HCV) life cycle. nih.gov By using this compound in preclinical cell-based models, researchers could validate specific stages of viral assembly as a viable therapeutic target. nih.gov Similarly, aminopiperidine derivatives have been synthesized to explore their interaction with the dopamine (B1211576) transporter (DAT), helping to validate its role in models of psychostimulant use disorders. nih.gov The use of such specific modulators allows researchers to confirm the functional consequences of inhibiting a target in a biological system before committing to a full-scale drug development program.

Phenotypic screening involves testing a library of compounds for their ability to produce a desired change in a cell or organism's phenotype, without prior knowledge of the specific molecular target. This approach is highly effective for discovering novel biological pathways associated with a disease. For example, a phenotypic screen based on gene biomarkers identified 3,4-disubstituted piperidine (B6355638) derivatives as modulators of macrophage M2 polarization, a key process in autoimmune diseases like multiple sclerosis. nih.gov The initial "hit" from such a screen, which could be a compound like this compound, serves as a tool to investigate the previously unknown pathways governing that phenotype. In another instance, a high-throughput phenotypic screen identified a 4-aminopiperidine scaffold as a potent inhibitor of HCV replication, leading to the discovery that it acts by disrupting the assembly and release of infectious virus particles. nih.gov These examples demonstrate how such compounds can be applied to uncover new biological mechanisms that can then be exploited for therapeutic benefit.

Role in Medicinal Chemistry Lead Optimization Programs

In drug discovery, a "hit" is a compound showing desired activity in an initial screen, while a "lead" is a more refined compound with more drug-like properties that serves as the starting point for developing a clinical candidate. upmbiomedicals.comdrugtargetreview.com The process of evolving a hit into a lead is a cornerstone of medicinal chemistry. upmbiomedicals.com

The hit-to-lead (H2L) process aims to refine initial screening hits into more promising lead compounds by improving their potency and selectivity. upmbiomedicals.comdrugtargetreview.com A compound like this compound, if identified in a high-throughput screen, would represent a valuable starting scaffold. Its structure, featuring a piperidine ring, a butyl linker, and a methylamine (B109427), provides multiple points for chemical modification. Medicinal chemists can systematically alter these components to explore the structure-activity relationship (SAR). An example of this is the optimization of a 4-aminopiperidine hit for HCV, where the initial compound was systematically modified to improve its biological activity and drug-like properties. nih.gov This process transforms a simple, weakly active hit into a potent and well-characterized lead series. drugtargetreview.com

A critical phase of any lead optimization program is the enhancement of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. upmbiomedicals.com Potency refers to the concentration of the drug required to produce an effect, while selectivity is its ability to act on the intended target without affecting other molecules. ADME properties determine the compound's pharmacokinetic profile in the body. spirochem.com

Research on a 4-aminopiperidine scaffold for HCV provides a clear example of this process. The initial hit compound demonstrated efficacy but had poor metabolic stability in rat liver microsomes (T1/2 <2 mins). nih.gov A medicinal chemistry campaign was launched to improve this profile. By making structural modifications, researchers were able to develop derivatives with increased potency, reduced toxicity, and significantly improved ADME properties, including better metabolic half-life and favorable liver distribution in mouse models. nih.gov Similarly, studies on piperidine amines as dopamine transporter inhibitors focused on creating analogs with improved metabolic stability compared to earlier piperazine-based compounds. nih.gov

The table below illustrates a representative example of how ADME properties can be optimized during a hit-to-lead program, based on findings for a 4-aminopiperidine scaffold. nih.gov

ParameterInitial Hit CompoundOptimized Lead CompoundDescription
Potency (EC50)Micromolar (μM) RangeNanomolar (nM) RangeConcentration for 50% maximal effective response; lower is better.
Cytotoxicity (CC50)>20 μMSignificantly HigherConcentration for 50% cell death; higher is better.
Metabolic Stability (T1/2)< 2 minutes> 60 minutesHalf-life in liver microsomes; longer is better for systemic drugs.
Permeability (PAMPA)GoodMaintained or ImprovedParallel Artificial Membrane Permeation Assay measures passive permeability.
Aqueous SolubilityGoodMaintained or ImprovedThe ability of the compound to dissolve in water-based solutions.

Contribution to Understanding Fundamental Biological Processes through Modulating Specific Pathways

By serving as chemical probes and starting points for lead optimization, piperidine-containing compounds like this compound contribute significantly to the fundamental understanding of biology. When such a molecule is used to inhibit a specific target, the resulting biological effects provide direct evidence of that target's function.

Preclinical findings with related structures have shed light on several key processes:

Viral Assembly: The use of 4-aminopiperidine inhibitors demonstrated that disrupting the co-localization of HCV core proteins with lipid droplets is a viable strategy to prevent the assembly of new, infectious virus particles. nih.gov This provided a deeper understanding of a critical step in the HCV life cycle.

Immune Modulation: The identification of piperidine derivatives that promote macrophage M2 polarization has helped elucidate the cellular mechanisms involved in regulating the immune response in diseases like multiple sclerosis. Mechanistic studies showed these compounds function by inhibiting T-cell proliferation and activating specific signaling pathways (Stat3 and Akt), offering new insights into potential treatments for autoimmune disorders. nih.gov

Neurotransmission: The development of atypical dopamine transporter (DAT) inhibitors based on aminopiperidine scaffolds has advanced the understanding of dopamine signaling. nih.gov By creating compounds that block DAT without producing cocaine-like behavioral effects in animal models, researchers can better dissect the specific conformational states of the transporter and their relationship to psychostimulant abuse. nih.gov

Through these applications, the modulation of specific biological pathways by these compounds in preclinical settings allows researchers to build a more comprehensive picture of complex disease mechanisms.

Future Directions and Emerging Research Avenues for Methyl 4 Piperidin 1 Yl Butyl Amine

Exploration of Novel Biological Targets and Mechanisms (preclinical)

While the initial development of a compound may focus on a specific biological target, the piperidine (B6355638) scaffold is known for its ability to interact with a diverse range of proteins, including enzymes, G-protein coupled receptors (GPCRs), ion channels, and transporters. clinmedkaz.orgclinmedkaz.org Future preclinical research should therefore cast a wide net to identify novel biological targets for Methyl[4-(piperidin-1-yl)butyl]amine.

A comprehensive screening strategy would be the first step. This would involve testing the compound against large panels of known biological targets. For instance, screening against a broad array of GPCRs, kinases, and ion channels could reveal unexpected activities. Piperidine derivatives have shown affinity for targets as varied as histamine (B1213489) H3 receptors, sigma-1 receptors, µ-opioid receptors, and cholinesterases, suggesting a broad potential field of action for new analogues. ajchem-a.commedchemexpress.cnnih.govmdpi.comtandfonline.com

Once a novel interaction is identified, elucidating the precise mechanism of action is critical. This involves a combination of in vitro functional assays to determine if the compound acts as an agonist, antagonist, or modulator, and computational approaches like molecular docking. rsc.org Molecular docking simulations can predict the binding mode of this compound to its target protein, providing insights into the key molecular interactions responsible for its activity. These computational predictions can then guide further experimental validation and the design of more potent and selective analogues.

Development of Advanced Analogues with Improved Preclinical Profiles and Therapeutic Indices

The biological properties of piperidine-containing compounds are highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.netresearchgate.net A critical future direction for this compound is the rational design and synthesis of advanced analogues with superior preclinical characteristics, including enhanced potency, selectivity, metabolic stability, and bioavailability, ultimately leading to an improved therapeutic index.

Structure-activity relationship (SAR) studies are fundamental to this process. researchgate.net By systematically modifying the structure of this compound, researchers can understand how different chemical features influence its biological activity and pharmacokinetic properties. Key modifications could include altering the length or rigidity of the butylamine (B146782) linker, introducing various substituents on the piperidine ring, or replacing the N-methyl group with other alkyl or functional groups. acs.org The goal is to fine-tune the molecule's properties to maximize its desired effect while minimizing potential off-target interactions. pharmaceutical-business-review.com

Structural Modification StrategyRationale / GoalPotential Impact on Preclinical ProfileExample Modification
Piperidine Ring Substitution Explore new interactions with the target's binding pocket; modulate lipophilicity.Increased potency and selectivity; altered ADME properties (e.g., blood-brain barrier penetration).Introduction of fluoro, hydroxyl, or methyl groups at various positions.
Alteration of the Alkyl Linker Optimize the distance and orientation between the piperidine and the terminal amine.Improved binding affinity and target specificity.Varying chain length (propyl, pentyl); introducing conformational constraints (e.g., double bonds).
Modification of the Terminal Amine Modulate basicity (pKa) and hydrogen bonding capacity.Enhanced target engagement; improved metabolic stability and solubility.Replacement of N-methyl with larger alkyl groups (e.g., N-ethyl) or incorporation into a cyclic system.
Bioisosteric Replacement Replace parts of the molecule with chemically different groups that retain similar biological activity.Improved metabolic stability, reduced toxicity, and enhanced oral bioavailability.Replacing the piperidine ring with another heterocycle like morpholine (B109124) or piperazine (B1678402). pharmjournal.ru

Integration with Systems Biology and Multi-Omics Approaches in Preclinical Research

Traditional drug discovery often follows a "one molecule, one target" paradigm. However, the true biological effect of a compound is a result of its complex interactions within the entire cellular network. mdpi.com Systems biology, which integrates multiple layers of biological data ("multi-omics"), offers a holistic perspective to understand a drug's mechanism of action, identify biomarkers, and predict both efficacy and toxicity. nih.gove-enm.org

Future preclinical studies on this compound and its advanced analogues should incorporate multi-omics approaches. nih.gov For example:

Transcriptomics (RNA-seq): Treating cells or animal models with the compound and analyzing changes in gene expression can reveal the pathways and biological processes that are modulated. This can confirm on-target effects and uncover unexpected off-target activities.

Proteomics: This approach measures changes in protein levels and post-translational modifications, providing a more direct link to cellular function than transcriptomics.

Metabolomics: By analyzing the global profile of small-molecule metabolites, researchers can understand how the compound alters cellular metabolism, which can be crucial for both efficacy (e.g., in cancer) and toxicity.

Integrating these datasets can build a comprehensive picture of the compound's impact at a systems level. e-enm.org This deep mechanistic understanding is invaluable for de-risking development, identifying patient populations most likely to respond, and guiding the design of combination therapies.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating timelines and improving the quality of candidate molecules. nih.govresearchgate.net For this compound, AI/ML can be applied across the entire preclinical development pipeline.

In silico prediction tools can be used to assess the likely biological activity of new compounds even before they are synthesized. clinmedkaz.orgclinmedkaz.org Quantitative Structure-Activity Relationship (QSAR) models can be trained on data from a series of synthesized analogues to predict the potency of new, virtual compounds, allowing researchers to prioritize the most promising candidates for synthesis. nih.gov

AI / ML ApplicationDescriptionImpact on Research for this compound
Activity & Property Prediction Using models (e.g., QSAR, deep neural networks) to predict biological activity, ADMET properties, and off-target effects. nih.govPrioritizes the synthesis of the most promising analogues, reducing time and cost.
De Novo Drug Design Employing generative models to design novel analogues with a desired multi-parameter profile. nih.govAccelerates the discovery of optimized lead compounds with improved therapeutic potential.
Target Identification Analyzing large-scale biological data (e.g., genomics, proteomics) to identify and validate novel drug targets for the compound. drugtargetreview.comExpands the potential therapeutic applications beyond the initial hypothesis.
Synthesis Prediction Using AI to devise the most efficient chemical synthesis routes for novel designed analogues. acm.orgOvercomes synthetic chemistry bottlenecks and speeds up the design-make-test-analyze cycle.

Q & A

Q. What are the recommended synthetic routes for Methyl[4-(piperidin-1-yl)butyl]amine, and how can reaction conditions be optimized for yield?

Answer: The synthesis typically involves alkylation of piperidine with a butylamine precursor. A two-step approach is common:

Intermediate preparation : React 4-chlorobutylamine with methylamine to form methyl[4-chlorobutyl]amine.

Cyclization : Treat the intermediate with piperidine in a polar aprotic solvent (e.g., DMF or THF) under reflux (60–80°C) for 12–24 hours. Catalysts like K₂CO₃ improve nucleophilic substitution efficiency.
Optimization strategies :

  • Adjust stoichiometry (1.2:1 piperidine-to-intermediate ratio) to minimize side products.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:2). Reported yields range from 65–85% depending on purification methods (e.g., column chromatography vs. distillation) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Employ a multi-technique approach:

  • NMR spectroscopy : ¹H NMR (CDCl₃) should show characteristic peaks: δ 2.4–2.7 ppm (piperidine N-CH₂), δ 1.5–1.7 ppm (butyl chain CH₂), and δ 2.2 ppm (N-CH₃). ¹³C NMR confirms quaternary carbons (e.g., piperidine C-1 at ~50 ppm) .
  • Mass spectrometry : ESI-MS should display [M+H]⁺ at m/z 185.2 (calculated for C₁₀H₂₁N₂).
  • HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water (70:30) mobile phase. Purity ≥95% is acceptable for biological assays .

Q. What solvents and pH conditions are optimal for stabilizing this compound in aqueous solutions?

Answer:

  • Solubility : Highly soluble in polar solvents (water, methanol, DMSO) but unstable in acidic media (pH < 5).
  • Stability : Store at pH 7–8 (buffered with 10 mM Tris-HCl) at –20°C to prevent hydrolysis. Avoid prolonged exposure to light or oxygen .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

Answer:

  • Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding to targets like GPCRs or ion channels. The piperidine nitrogen and butyl chain act as hydrogen bond donors and hydrophobic anchors, respectively.
  • QSAR studies : Correlate substituent effects (e.g., methyl vs. ethyl groups) with logP and IC₅₀ values. For example, bulkier alkyl groups reduce membrane permeability but increase receptor specificity .

Q. What strategies resolve contradictory data in receptor binding assays involving this compound?

Answer:

  • Orthogonal validation : Pair radioligand displacement (e.g., [³H]-spiperone for dopamine receptors) with functional assays (cAMP inhibition).
  • Buffer controls : Test variations in Mg²⁺ (1–5 mM) and temperature (25°C vs. 37°C), which affect receptor conformation.
  • Reference standards : Compare with structurally validated compounds like fexofenadine derivatives (e.g., 4-(4-methylpiperazin-1-yl) analogs) .

Q. How can researchers develop analytical methods to quantify impurities in this compound?

Answer:

  • LC-MS/MS : Use a C8 column with gradient elution (0.1% formic acid in water/acetonitrile) to separate byproducts like unreacted piperidine or oxidized intermediates.
  • Limit of detection (LOD) : Achieve ≤0.1% sensitivity for critical impurities (e.g., 4-(piperidin-1-yl)butanol) using MRM transitions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.